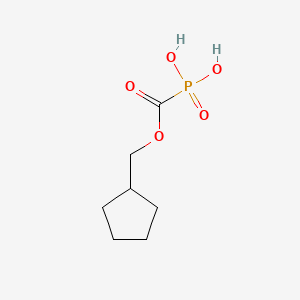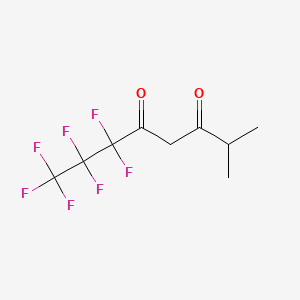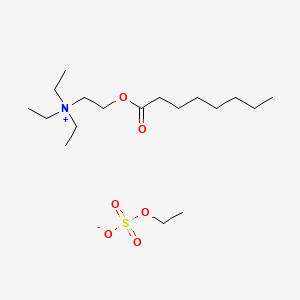
Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate is a chemical compound with the molecular formula C18H38NO2 It is known for its unique structure, which includes a triethylammonium group linked to an ethyl sulphate moiety through an oxooctyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate typically involves the reaction of triethylamine with an appropriate alkylating agent, such as 2-bromoethyl octanoate. The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions. The resulting product is then treated with ethyl sulphate to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl sulphate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ammonium salts.
Scientific Research Applications
Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in cell studies.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function. This can lead to cell lysis or inhibition of microbial growth. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Triethyl(2-((1-oxodecyl)oxy)ethyl)ammonium ethyl sulphate
- Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium methyl sulphate
- Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium propyl sulphate
Uniqueness
Triethyl(2-((1-oxooctyl)oxy)ethyl)ammonium ethyl sulphate stands out due to its specific alkyl chain length and the presence of the ethyl sulphate group. These structural features confer unique physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
98072-08-3 |
|---|---|
Molecular Formula |
C18H39NO6S |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
ethyl sulfate;triethyl(2-octanoyloxyethyl)azanium |
InChI |
InChI=1S/C16H34NO2.C2H6O4S/c1-5-9-10-11-12-13-16(18)19-15-14-17(6-2,7-3)8-4;1-2-6-7(3,4)5/h5-15H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
UVMDHJDDPXKIIO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC(=O)OCC[N+](CC)(CC)CC.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


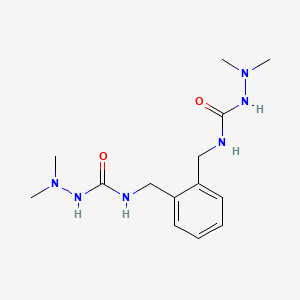
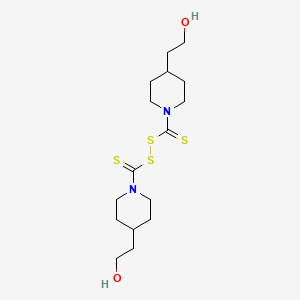
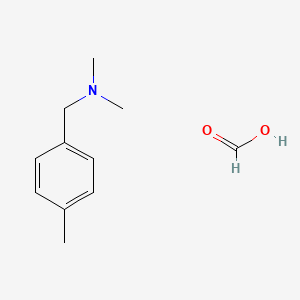
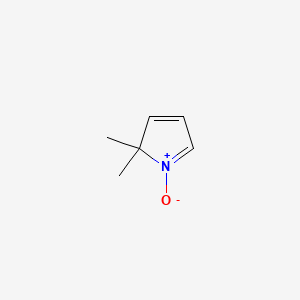

![[1-Adamantyloxy(hydroxy)phosphoryl]formic acid](/img/structure/B12675695.png)
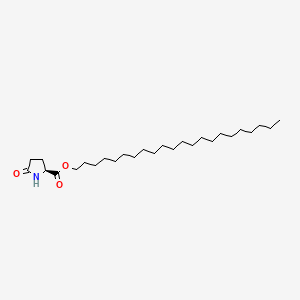
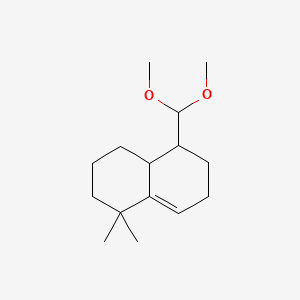

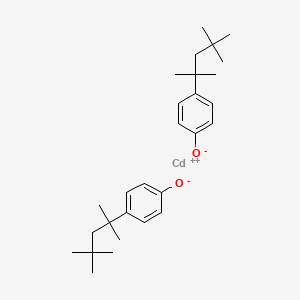
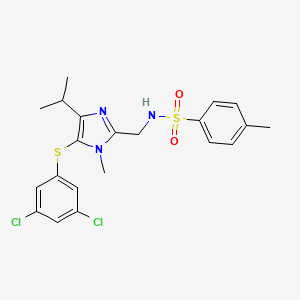
![[1-Adamantyloxy(hydroxy)phosphoryl]formic acid](/img/structure/B12675725.png)
